Bezafibrate-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

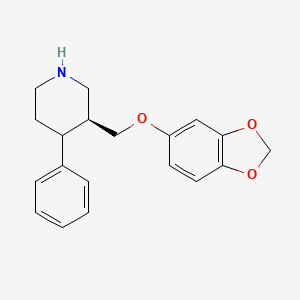

贝扎布雷特-d4 是贝扎布雷特的氘代形式,贝扎布雷特是一种用于治疗高脂血症的降脂药。 它主要用作质谱法中的内标,用于定量生物样本中的贝扎布雷特 . 贝扎布雷特-d4 是过氧化物酶体增殖物激活受体 (PPARs) 的非选择性激动剂,PPARs 在脂质代谢中起着至关重要的作用 .

作用机制

贝扎布雷特-d4 通过充当过氧化物酶体增殖物激活受体 (PPARs) 的激动剂来发挥其作用。它激活 PPAR-α、PPAR-γ 和 PPAR-δ,这些受体参与脂质代谢的调节。 这种激活会导致甘油三酯和低密度脂蛋白 (LDL) 胆固醇水平降低,而高密度脂蛋白 (HDL) 胆固醇水平升高 .

生化分析

Biochemical Properties

Bezafibrate-d4, like its parent compound Bezafibrate, is a non-selective agonist of peroxisome proliferator-activated receptors (PPARs). It has been shown to interact with human PPARα, PPARγ, and PPARδ . These interactions play a crucial role in the regulation of lipid metabolism, leading to reductions in triglyceride levels and increases in HDL .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Bezafibrate has been shown to decrease blood glucose levels, HbA1C, and insulin resistance, thereby reducing the incidence of Type 2 Diabetes Mellitus (T2DM) compared to placebo or other fibrates .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, as a PPAR agonist, upregulates the activity of this receptor and induces PPARGC1A gene transcription . This leads to changes in mitochondrial biogenesis and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, it has been observed to reduce the number of complex IV-immunodeficient muscle fibers and improve cardiac function over time . This was accompanied by an increase in serum biomarkers of mitochondrial disease .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, in Ndufs4 knockout mice, a model for Leigh syndrome, administration of Bezafibrate significantly enhanced survival and attenuated disease progression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism . For instance, it has been shown to alter pathways involving glutamine metabolism and the tricarboxylic acid (TCA) cycle .

Transport and Distribution

Bezafibrate, the parent compound, is known to be distributed in the body and metabolized primarily in the liver .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role in modulating PPARs and its impact on mitochondrial biogenesis , it can be inferred that this compound may localize to the cell nucleus and mitochondria where these processes occur.

准备方法

合成路线和反应条件

贝扎布雷特-d4 是通过将氘原子掺入贝扎布雷特的分子结构中合成的。合成涉及使用氘代试剂和溶剂来用氘取代氢原子。 反应条件通常包括使用氘代甲醇、乙腈和甲酸 .

工业生产方法

贝扎布雷特-d4 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高效液相色谱 (HPLC) 和质谱法来确保最终产品的纯度和质量 .

化学反应分析

反应类型

贝扎布雷特-d4 会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧气。

取代: 涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括氘代溶剂、甲酸和乙腈。 这些反应通常在受控条件下进行,以确保化合物的稳定性 .

形成的主要产物

科学研究应用

贝扎布雷特-d4 具有广泛的科学研究应用,包括:

相似化合物的比较

类似化合物

非诺贝特: 另一种用于治疗高脂血症的纤溶剂。

吉非贝齐: 一种纤溶剂,也能降低甘油三酯并提高 HDL 胆固醇。

氯贝特: 一种较老的纤溶剂,具有类似的降脂作用。

贝扎布雷特-d4 的独特性

贝扎布雷特-d4 的独特性在于其氘代结构,使其成为质谱法的理想内标。 它能够以相当的剂量激活所有三种 PPAR 亚型 (α、γ 和 δ),这使其区别于其他纤溶剂,后者通常只靶向 PPAR-α .

属性

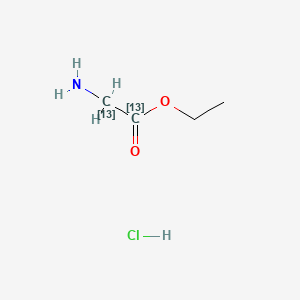

IUPAC Name |

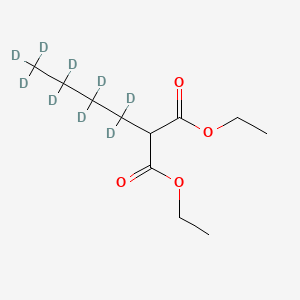

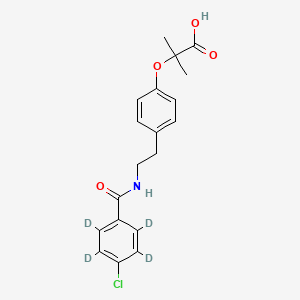

2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBYAHWJQTYFKB-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

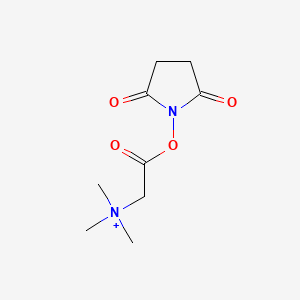

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

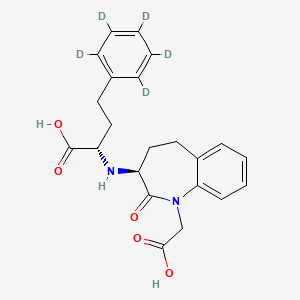

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

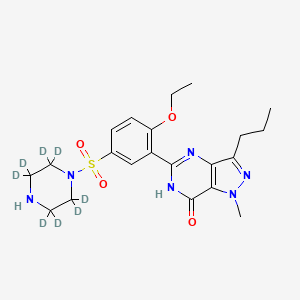

Molecular Formula |

C19H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[2-(trimethylsilyl)cyclopropyl]-, trans- (9CI)](/img/new.no-structure.jpg)